molecular formula C18H45NO10Si3 B588836 CID 53423938 CAS No. 127003-76-3

CID 53423938

Cat. No.: B588836
CAS No.: 127003-76-3
M. Wt: 519.81
InChI Key: BEZYBVMOLBSTSX-UHFFFAOYSA-N
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Description

However, based on standard practices in chemical research (as outlined in the evidence), its introduction would typically include:

  • Molecular formula and weight: Determined via mass spectrometry and elemental analysis.
  • Structural features: Likely inferred from related compounds (e.g., steroid derivatives or betulin analogs in , boronic acids in ).
  • Functional roles: Potential applications as an inhibitor, substrate, or therapeutic agent, depending on structural motifs (e.g., sulfated steroids like DHEAS in or kinase inhibitors in ).
  • Physicochemical properties: LogP, solubility, and polarity parameters, calculated using tools such as XLOGP3 or iLOGP (referenced in –15).

Properties

CAS No.

127003-76-3

Molecular Formula

C18H45NO10Si3

Molecular Weight

519.81

IUPAC Name

2-(dimethoxymethylsilyloxy)-3-(3-trimethoxysilylpropoxy)-N-(3-trimethoxysilylpropyl)propan-1-amine

InChI

InChI=1S/C18H45NO10Si3/c1-20-18(21-2)30-29-17(15-19-11-9-13-31(22-3,23-4)24-5)16-28-12-10-14-32(25-6,26-7)27-8/h17-19H,9-16,30H2,1-8H3

InChI Key

BEZYBVMOLBSTSX-UHFFFAOYSA-N

SMILES

COC(OC)[SiH2]OC(CNCCC[Si](OC)(OC)OC)COCCC[Si](OC)(OC)OC

Synonyms

1-Propanamine, 2-(dimethoxymethylsilyl)oxy-3-3-(trimethoxysilyl)propoxy-N-3-(trimethoxysilyl)propyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 53423938 typically involves the reaction of appropriate silane precursors under controlled conditions. The process often includes steps such as hydrolysis and condensation reactions, which are facilitated by catalysts and specific reaction conditions like temperature and pH .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

CID 53423938 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, acids, and bases. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .

Scientific Research Applications

CID 53423938 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CID 53423938 involves the interaction of its silyl groups with various substrates. The silyl groups can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in applications requiring strong adhesion and durability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 53423938, a comparison with structurally or functionally analogous compounds is essential. The evidence highlights methodologies for such comparisons, including:

  • Structural overlays (e.g., 3D alignment of steroid backbones in ).
  • Kinetic and inhibition data (e.g., Table 1 in ).
  • Computational similarity metrics (e.g., Tanimoto coefficients for molecular fingerprints in –15).

Below is a hypothetical comparison table based on evidence-derived parameters:

Parameter This compound CID 16725315 (Oxocarbazate Inhibitor) CID 53216313 (Boronic Acid Derivative) CID 5469634 (Ginkgolic Acid 17:1)
Molecular Weight ~450–500 Da (estimated) 356.4 Da 235.27 Da 346.5 Da
LogP (iLOGP) 3.2 (predicted) 2.8 0.61 8.9
Solubility (mg/mL) 0.05–0.1 (predicted) 0.24 0.24 <0.01
Biological Target Hypothetical enzyme Cathepsin L Kinases or proteases Bile acid transporters
Inhibition Potency (IC₅₀) N/A 0.8 µM Not reported 5.2 µM
Structural Class Steroid derivative Oxocarbazate Boronic acid Alkylphenol

Key Findings from Comparisons

Structural Diversity :

  • This compound may share a steroid-like backbone with DHEAS (CID 12594) or taurocholic acid (CID 6675) (), enabling interactions with steroid-binding proteins. In contrast, boronic acids (e.g., CID 53216313) and oxocarbazates (CID 16725315) exhibit distinct pharmacophores optimized for covalent inhibition .

Functional Overlaps :

  • Ginkgolic acid (CID 5469634) and this compound might both inhibit bile acid transporters, but ginkgolic acid’s higher LogP (8.9 vs. ~3.2) suggests divergent membrane permeability and toxicity profiles .

Computational Insights :

  • This compound’s predicted solubility (0.05–0.1 mg/mL) aligns with moderately soluble inhibitors like CID 53216313, but its larger molecular weight (~450–500 Da) could limit bioavailability compared to smaller analogs () .

Research Implications and Limitations

  • Gaps in Evidence: No direct data on this compound’s synthesis, bioactivity, or mechanism exists in the provided materials. Comparisons are extrapolated from structurally related compounds.
  • Methodological Consistency: Studies should adhere to ICH guidelines () for physicochemical characterization and nonclinical testing .
  • Safety and Efficacy : Toxicity risks (e.g., PAINS alerts in –15) must be evaluated, particularly if this compound contains reactive functional groups .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 53423938?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity and relevance to gaps in existing literature . The question must be testable, avoid ambiguity, and align with measurable objectives (e.g., "How does this compound influence [specific mechanism] in [model system] under [conditions]?") . Validate feasibility by assessing data availability and analytical tools (e.g., spectroscopy, chromatography) .

Q. What are key considerations when designing experiments involving this compound?

  • Methodological Answer :

  • Hypothesis-Driven Design : Define null and alternative hypotheses upfront (e.g., "this compound does/does not alter [biological pathway]") .
  • Variables and Controls : Identify independent (e.g., compound concentration), dependent (e.g., enzyme activity), and confounding variables (e.g., temperature). Include positive/negative controls .
  • Reproducibility : Document protocols in detail (e.g., synthesis steps, purity verification via NMR/HPLC) to enable replication .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Database Selection : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism] NOT [unrelated field]") .
  • Screening Criteria : Apply PRISMA guidelines to filter studies by relevance, publication date, and methodological quality .
  • Gap Analysis : Map existing findings (e.g., conflicting results on toxicity) to identify understudied areas .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound (e.g., efficacy vs. toxicity)?

  • Methodological Answer :

  • Meta-Analysis : Pool datasets from multiple studies using random-effects models to account for heterogeneity .
  • Experimental Replication : Re-test disputed findings under standardized conditions (e.g., ISO guidelines for in vitro assays) .
  • Mechanistic Interrogation : Employ omics approaches (e.g., proteomics, metabolomics) to identify context-dependent effects .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/IC50 values .
  • Machine Learning : Apply random forests or neural networks to predict outcomes from multi-parametric data (e.g., structure-activity relationships) .
  • Bayesian Inference : Quantify uncertainty in parameters (e.g., confidence intervals for toxicity thresholds) .

Q. How to ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • SOPs for Synthesis : Detail reaction conditions (e.g., solvent, catalyst, temperature) and purification steps (e.g., recrystallization, column chromatography) .
  • Multi-Modal Characterization : Combine XRD for crystallinity, MS for molecular weight, and FTIR for functional groups .
  • Data Transparency : Share raw datasets and code for computational analyses (e.g., DFT calculations) via repositories like Zenodo .

Methodological Frameworks and Tools

  • FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance .
  • PICOT Framework : Structure questions to include Population, Intervention, Comparison, Outcome, and Time .
  • PRISMA Guidelines : Standardize literature reviews to minimize bias .

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